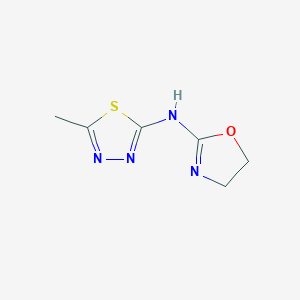
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline is a heterocyclic compound that features both a thiadiazole and an oxazoline ring in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate oxazoline precursor. One common method includes the cyclization of 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine with an oxazoline derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical intermediate for drug development.
Industry: Possible applications in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the target compound.
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine: Another related compound with similar structural features.
Uniqueness
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline is unique due to the presence of both thiadiazole and oxazoline rings, which confer distinct chemical and biological properties.
特性
CAS番号 |
102367-72-6 |
|---|---|
分子式 |
C6H8N4OS |
分子量 |
184.22 g/mol |
IUPAC名 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H8N4OS/c1-4-9-10-6(12-4)8-5-7-2-3-11-5/h2-3H2,1H3,(H,7,8,10) |
InChIキー |
HMNYRMQALFFIGT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NC2=NCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


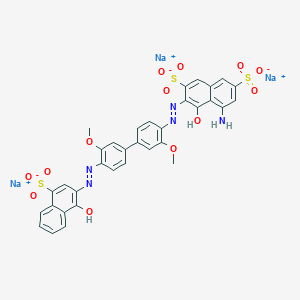

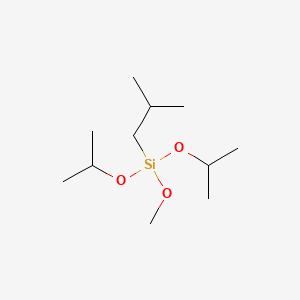
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
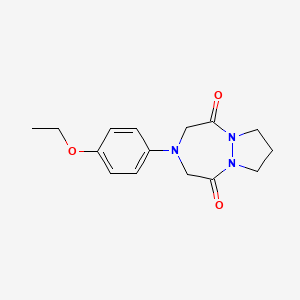
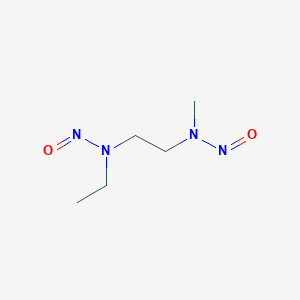
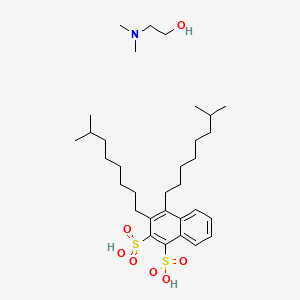
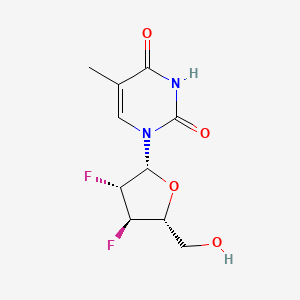
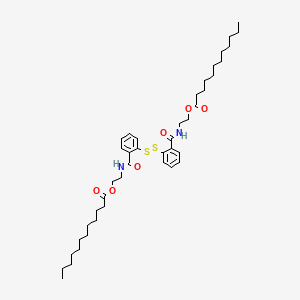

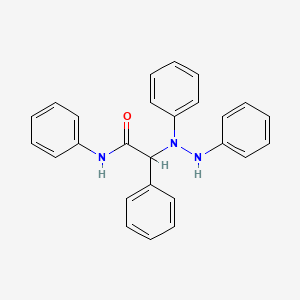
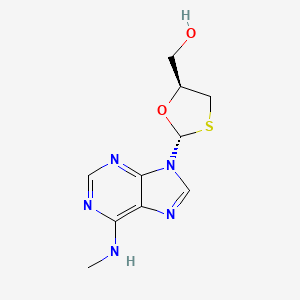
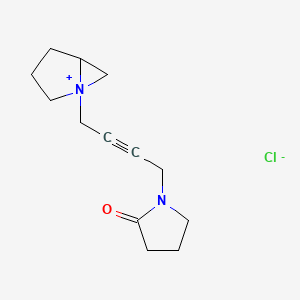
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
